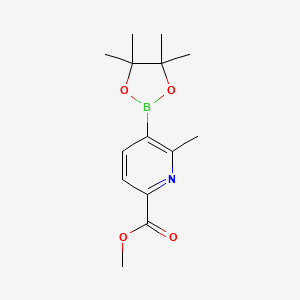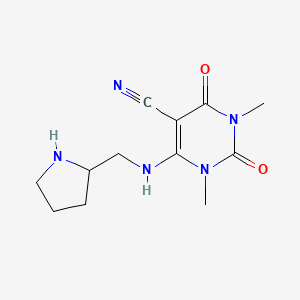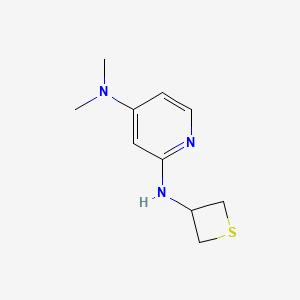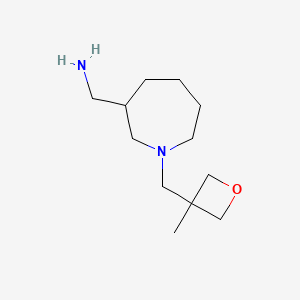![molecular formula C22H24ClFN4O B12981486 (S)-[1,3'-Bipyrrolidin]-1'-yl(4-(5-fluoro-1H-indazol-1-yl)phenyl)methanone hydrochloride](/img/structure/B12981486.png)
(S)-[1,3'-Bipyrrolidin]-1'-yl(4-(5-fluoro-1H-indazol-1-yl)phenyl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-[1,3’-Bipyrrolidin]-1’-yl(4-(5-fluoro-1H-indazol-1-yl)phenyl)methanone hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bipyrrolidine moiety linked to a phenyl ring substituted with a 5-fluoro-1H-indazole group, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[1,3’-Bipyrrolidin]-1’-yl(4-(5-fluoro-1H-indazol-1-yl)phenyl)methanone hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the bipyrrolidine core, followed by the introduction of the phenyl ring and the 5-fluoro-1H-indazole group. Key steps include:
Formation of the Bipyrrolidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Phenyl Ring: This step often involves coupling reactions such as Suzuki or Heck coupling.
Introduction of the 5-Fluoro-1H-Indazole Group: This is typically done through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(S)-[1,3’-Bipyrrolidin]-1’-yl(4-(5-fluoro-1H-indazol-1-yl)phenyl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the indazole and phenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups such as halogens or amines.
Scientific Research Applications
(S)-[1,3’-Bipyrrolidin]-1’-yl(4-(5-fluoro-1H-indazol-1-yl)phenyl)methanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where indazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (S)-[1,3’-Bipyrrolidin]-1’-yl(4-(5-fluoro-1H-indazol-1-yl)phenyl)methanone hydrochloride involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to downstream effects on cellular pathways, influencing processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(4-Fluoro-1-methyl-1H-indazol-5-yl)-3-(2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)-1,3-dihydro-2H-imidazol-2-one hydrochloride
- 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine
Uniqueness
What sets (S)-[1,3’-Bipyrrolidin]-1’-yl(4-(5-fluoro-1H-indazol-1-yl)phenyl)methanone hydrochloride apart from similar compounds is its unique combination of the bipyrrolidine core with the 5-fluoro-1H-indazole group. This structural arrangement may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H24ClFN4O |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
[4-(5-fluoroindazol-1-yl)phenyl]-[(3S)-3-pyrrolidin-1-ylpyrrolidin-1-yl]methanone;hydrochloride |
InChI |
InChI=1S/C22H23FN4O.ClH/c23-18-5-8-21-17(13-18)14-24-27(21)19-6-3-16(4-7-19)22(28)26-12-9-20(15-26)25-10-1-2-11-25;/h3-8,13-14,20H,1-2,9-12,15H2;1H/t20-;/m0./s1 |
InChI Key |
JWOKUQYNEZSXOT-BDQAORGHSA-N |
Isomeric SMILES |
C1CCN(C1)[C@H]2CCN(C2)C(=O)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)F)C=N4.Cl |
Canonical SMILES |
C1CCN(C1)C2CCN(C2)C(=O)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)F)C=N4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


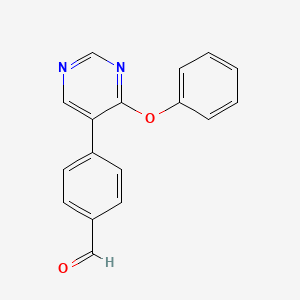
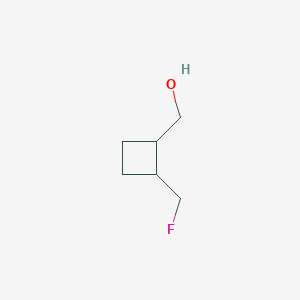
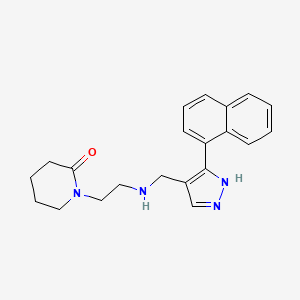
![6-Benzyl-2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12981431.png)
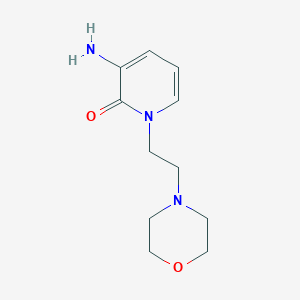
![N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B12981448.png)
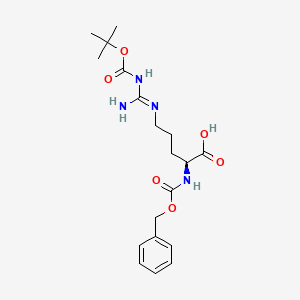
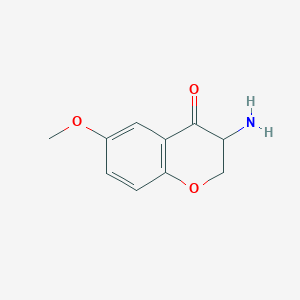
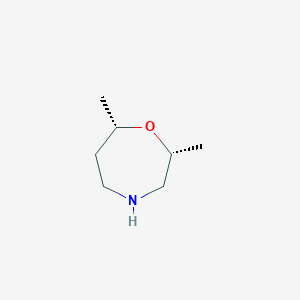
![Tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B12981478.png)
